RCM Synthesis of Cyclic Combretastatin A-4 Analogs
1-Bromo-2-ethenyl-4,5-dimethoxybenzene serves as a specific and critical intermediate in the synthesis of tricyclic derivatives inspired by combretastatin A-4 (CA-4) [1]. The synthesis involves homocoupling of lithiated aryl fragments derived from this compound, followed by ring-closing metathesis (RCM) of the resulting diolefin intermediates [1]. This approach is contingent upon the ortho-vinyl substituent present in the target compound. Analogs such as 2-Bromo-1-ethynyl-4,5-dimethoxybenzene (CAS 90772-55-7) possess an ethynyl group and cannot undergo RCM, thus failing to provide the same macrocyclic scaffold . Similarly, compounds lacking the vinyl group, such as 1-Bromo-2,5-dimethoxybenzene, are not viable starting materials for this RCM-based cyclization strategy . The resultant tricyclic compounds were evaluated for their biological activity as tubulin polymerization inhibitors [1].
| Evidence Dimension | Suitability for Ring-Closing Metathesis (RCM) in CA-4 Analog Synthesis |
|---|---|
| Target Compound Data | Enables RCM to form tricyclic CA-4 analogs |
| Comparator Or Baseline | 2-Bromo-1-ethynyl-4,5-dimethoxybenzene (CAS 90772-55-7); 1-Bromo-2,5-dimethoxybenzene |
| Quantified Difference | Target enables RCM; comparators do not due to absence of vinyl group (alkyne or hydrogen instead of vinyl) |
| Conditions | Homocoupling of lithiated aryl fragments followed by ring-closing metathesis in organic solvent |
Why This Matters
For researchers synthesizing CA-4 analogs, this specific bromovinyl building block is non-substitutable due to the mechanistic requirement of an ortho-vinyl group for the key RCM cyclization step.
- [1] Blasco V, Murga J, Falomir E, Carda M, Royo S, Cuñat AC, Sanz-Cervera JF, Marco JA. Synthesis and biological evaluation of cyclic derivatives of combretastatin A-4 containing group 14 elements. Organic & Biomolecular Chemistry. 2018;16:5859-5870. View Source
